Methyl 2-oxocyclobutanecarboxylate

Catalog No.
S3616658
CAS No.
52903-53-4
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxocyclobutanecarboxylate

CAS Number

52903-53-4

Product Name

Methyl 2-oxocyclobutanecarboxylate

IUPAC Name

methyl 2-oxocyclobutane-1-carboxylate

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-9-6(8)4-2-3-5(4)7/h4H,2-3H2,1H3

InChI Key

GZZDEOHEJZKVPZ-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC1=O

Canonical SMILES

COC(=O)C1CCC1=O

Methyl 2-oxocyclobutanecarboxylate is an organic compound with the molecular formula C6H8O3C_6H_8O_3 and a molar mass of approximately 128.13 g/mol. It is characterized by a cyclobutane ring fused with a carbonyl group and a carboxylate ester functionality. The compound is slightly soluble in water and possesses a boiling point of around 188 °C. Its structure includes a carbonyl group at the second position of the cyclobutane ring, which contributes to its unique chemical reactivity and properties .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid.
  • Condensation Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl carbon.

These reactions make it a valuable intermediate in organic synthesis .

Methyl 2-oxocyclobutanecarboxylate can be synthesized through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the cyclobutane ring.
  • Carbonylation Reactions: Introducing carbonyl groups into cyclic systems through carbon monoxide and suitable reagents.
  • Esterification: Reacting cyclobutanecarboxylic acid with methanol under acidic conditions to produce the ester .

These methods highlight its versatility as a synthetic building block in organic chemistry.

Methyl 2-oxocyclobutanecarboxylate serves as an important intermediate in:

  • Pharmaceutical Synthesis: Used in the development of various bioactive compounds.
  • Agricultural Chemicals: Potential applications in developing herbicides or fungicides.
  • Material Science: As a precursor for synthesizing polymers or other materials with specific properties .

Several compounds share structural similarities with methyl 2-oxocyclobutanecarboxylate, including:

Compound NameCAS NumberSimilarity
Methyl 3-oxocyclobutanecarboxylate695-95-40.97
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate78685-51-51.00
Methyl 6-oxospiro[3.3]heptane-2-carboxylate1138480-98-41.00
Methyl 2-isopropyl-2-methyl-5-oxohexanoate33422-34-30.97
(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-carboxylic acid22571-78-41.00

These compounds illustrate variations in substitution patterns on the cyclobutane ring or modifications to the carboxylic acid moiety, affecting their reactivity and potential applications.

Methyl 2-oxocyclobutanecarboxylate's unique structure allows it to serve as a versatile building block in organic synthesis while highlighting its potential biological activities and applications across various fields.

XLogP3

0.2

Dates

Last modified: 08-20-2023

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